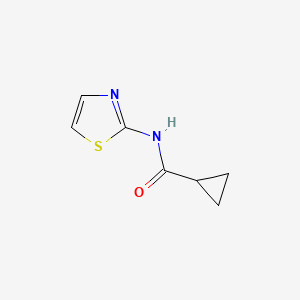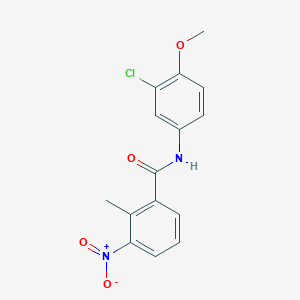![molecular formula C15H12Cl2N2O2 B5786077 N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. ACPD is a derivative of the compound N-phenylanthranilic acid and is structurally similar to the neurotransmitter glutamate.
作用機序
ACPD binds to the extracellular domain of group I mGluRs, leading to the activation of G proteins and subsequent modulation of ion channel activity. Specifically, ACPD has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of ionotropic glutamate receptor that play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of intracellular signaling pathways, and the induction of long-term potentiation (LTP) in the hippocampus. ACPD has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using ACPD in lab experiments is its selectivity for group I mGluRs, which allows for the specific modulation of ionotropic glutamate receptor activity. However, one limitation of ACPD is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
将来の方向性
There are many potential future directions for research involving ACPD, including the investigation of its effects on synaptic plasticity and learning and memory in vivo, the development of more stable analogs of ACPD, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the specific mechanisms by which ACPD modulates ionotropic glutamate receptor activity and to identify potential downstream targets of this modulation.
合成法
The synthesis of ACPD involves the reaction of N-phenylanthranilic acid with acetic anhydride and phosphorus pentachloride, followed by the addition of 3,4-dichloroaniline. The resulting product is then purified through recrystallization.
科学的研究の応用
ACPD has been extensively used in scientific research as a tool to study the mechanisms of action of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediate the majority of excitatory neurotransmission in the central nervous system. ACPD is a selective agonist of the group I metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors.
特性
IUPAC Name |
N-(2-acetamidophenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-4-2-3-5-14(13)19-15(21)10-6-7-11(16)12(17)8-10/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXCMDLJJVDTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)


![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)
![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)